

preclinical studies on Ceralasertib formate

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Compound of Interest

Compound Name: Ceralasertib formate

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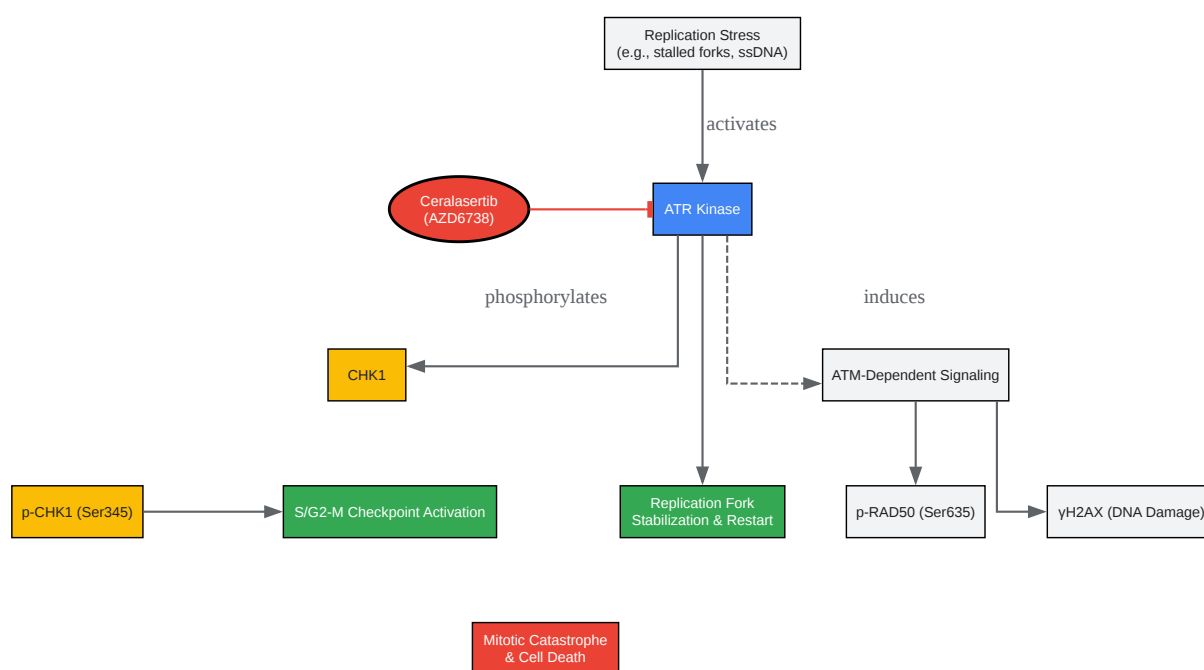
An In-depth Technical Guide to the Preclinical Studies of **Ceralasertib Formate**

Introduction

Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, activated primarily in response to replication stress and stalled DNA replication forks.[1][3][4][5] By inhibiting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, a process known as synthetic lethality.[5] This is particularly effective in cancer cells that exhibit high levels of replication stress due to oncogene expression or defects in other DDR pathways, such as ATM deficiency.[1][6][7] This guide provides a comprehensive overview of the preclinical data for Ceralasertib, focusing on its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies.

Core Mechanism of Action

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism involves blocking the phosphorylation of ATR's direct downstream substrate, CHK1.[2][3][8] This inhibition prevents the activation of G2/M cell-cycle checkpoints, allowing cells with damaged DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis.[3][5][9] The inhibition of ATR by Ceralasertib also leads to an increase in the phosphorylation of ATM-dependent substrates like RAD50 and the DNA damage marker γ H2AX, indicating an accumulation of DNA double-strand breaks resulting from replication fork collapse.[1][3][9]



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Caption: Ceralasertib inhibits ATR kinase, blocking downstream signaling.

Preclinical In Vitro Studies

Enzymatic and Cellular Potency

Ceralasertib is a highly potent inhibitor of ATR kinase with an in vitro enzyme IC₅₀ of 0.001 μM (1 nM).^{[2][10]} In cellular assays, it effectively inhibits the phosphorylation of the ATR substrate CHK1 (Ser345) with an IC₅₀ of 0.074 μM.^[2] It demonstrates high selectivity, with no significant

inhibition of other PI3K-like kinases such as DNA-PK, ATM, or mTOR at concentrations below 5 μM .[\[2\]](#)[\[11\]](#)

Cell Line Sensitivity

As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cancer cell lines with a GI50 (concentration for 50% growth inhibition) of less than 1 μM in 3-day assays.[\[2\]](#) Enhanced sensitivity is particularly noted in cell lines with defects in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Parameter	Value	Assay Type	Reference
Enzyme IC50 (ATR)	1 nM	In vitro kinase assay	[2] [10]
Cellular IC50 (p-CHK1)	74 nM	Cellular phosphorylation assay	[2]
Selectivity (DNA-PK, ATM, mTOR)	>5 μM	Cellular assays	[2]
Monotherapy Activity	GI50 < 1 μM in 37% of cell lines	3-day cell proliferation assay	[2]
Effective Concentration Range	0.3 - 1.0 μM	For S-phase accumulation & γH2AX induction	[2]

Table 1: Summary of In Vitro Activity of Ceralasertib.

Experimental Protocols

- In Vitro Kinase Assay:** The potency of Ceralasertib against the ATR enzyme was determined using a biochemical assay measuring the inhibition of kinase activity, likely through methods such as radioactive ATP incorporation or fluorescence-based detection.
- Cell Proliferation Assay (MTS/SRB):** Cells were seeded in 96-well plates and allowed to grow logarithmically.[\[9\]](#) They were then treated with varying concentrations of Ceralasertib for 3 days.[\[9\]](#) Cell proliferation was measured using either the MTS CellTiter Proliferation Assay

(Promega) or sulforhodamine B (SRB) colorimetric assays.[9][12] The GI50, the concentration at which growth is inhibited by 50% compared to untreated cells, was then calculated.[9]

- Western Blotting for Pharmacodynamic Markers: To assess target engagement, cell lines such as LoVo and HCC1806 were treated with Ceralasertib at specified concentrations for 24 hours.[9] Cell lysates were then collected and subjected to Western blot analysis to detect levels of phosphorylated proteins, including CHK1 pSer345, RAD50 pSer635, KAP1 pSer824, and the DNA damage marker γH2AX.[9]

Preclinical In Vivo Studies

Pharmacokinetics and Pharmacodynamics

Ceralasertib is an orally bioavailable compound.[2] Preclinical studies in mice have detailed its pharmacokinetic (PK) profile, noting dose-dependent bioavailability where exposure increases more than proportionally with the dose.[13] In vivo, oral administration of Ceralasertib leads to a dose-dependent modulation of CHK1 phosphorylation and a significant increase in pan-nuclear γH2AX staining in tumor tissue.[2][3] A study aimed at understanding the relationship between Ceralasertib's PK, pharmacodynamic (PD) markers, and efficacy found that increases in the biomarker pRAD50 were dose and time-dependent in xenograft models.[14]

Animal Model	Dosing	Key Findings	Reference
Mice (various xenografts)	6.25 - 25 mg/kg BID; 50 mg/kg QD (oral)	Dose-dependent increase in pRAD50; consistent PK/PD relationship.	[14]
Mice	N/A	Dose-dependent bioavailability; ~2-fold increase from lowest to highest dose.	[13]
Mice (xenografts)	Chronic daily oral dosing	Persistent γH2AX staining in tumors; transient increase in normal tissues.	[3]

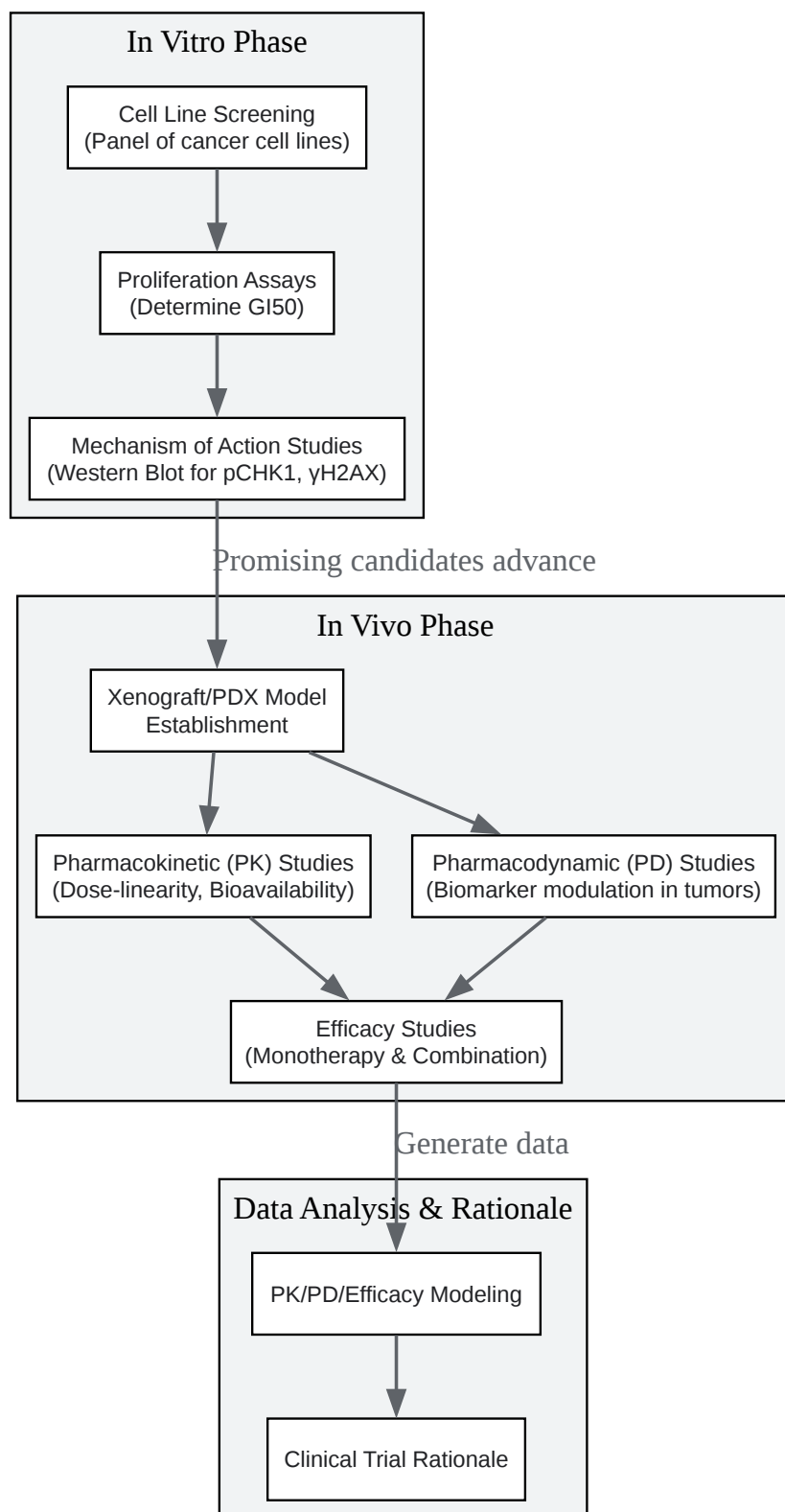
Table 2: Summary of In Vivo Pharmacokinetic and Pharmacodynamic Data.

In Vivo Efficacy

As a monotherapy, Ceralasertib has demonstrated significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[2][3][6] In contrast, ATM-proficient models showed less sensitivity to single-agent treatment at equivalent doses.[3] The antitumor activity in vivo required continuous dosing to maintain free plasma exposures that correlated with the induction of pharmacodynamic markers like pCHK1 and pRAD50.[1][9]

Experimental Protocols

- **Animal Studies and Efficacy Evaluation:** Animal studies were conducted in accordance with institutional and national guidelines (e.g., IACUC, Animal Scientific Procedures Act 1986).[9] Tumor models, including patient-derived xenografts (PDX), were established in immunocompromised mice.[9][15] Once tumors reached a specified size, animals were randomized and treated with Ceralasertib via oral gavage at various doses and schedules. [14] Tumor growth was monitored regularly, and efficacy was assessed by metrics such as tumor growth inhibition (%TGI).[14]
- **Pharmacodynamic Assessment in Tumors:** For PD studies, tumor-bearing animals were dosed for a set period (e.g., 5 continuous days).[14] Tumors were then harvested at specific time points post-treatment. Tissues were processed for analysis by immunohistochemistry (IHC) to quantify biomarkers like pRAD50 (pSer635) or by Western blot.[14]



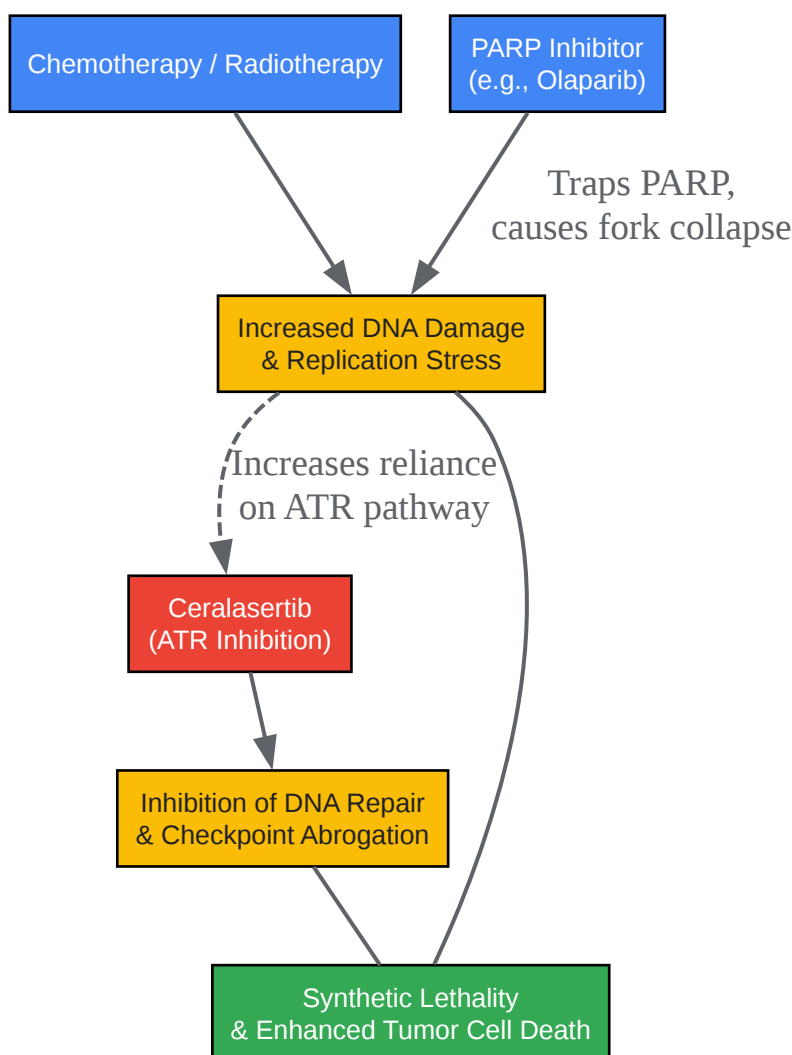
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Caption: General workflow for preclinical evaluation of Ceralasertib.

Combination Therapies

Preclinical data strongly support the use of Ceralasertib in combination with DNA-damaging agents and other targeted therapies.

- **Chemotherapy:** Ceralasertib shows synergistic cell-killing activity when combined with platinum agents (cisplatin, carboplatin) and antimetabolites (gemcitabine).[\[2\]](#)[\[9\]](#)[\[12\]](#)[\[15\]](#) In vivo, combining Ceralasertib with carboplatin or irinotecan resulted in superior antitumor activity, including tumor regressions, at doses lower than required for monotherapy.[\[1\]](#)[\[9\]](#) Optimization of the dosing schedule was critical; for instance, concurrent administration of Ceralasertib with carboplatin yielded optimal tumor control.[\[15\]](#)
- **PARP Inhibitors:** Potent synergy is observed when Ceralasertib is combined with the PARP inhibitor olaparib, particularly in BRCA-mutant models.[\[1\]](#)[\[9\]](#) This combination led to complete tumor regression in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model.[\[1\]](#)[\[9\]](#)
- **Radiotherapy:** Ceralasertib significantly enhances the anti-tumor effects of ionizing radiation (IR) across multiple cell lines and in vivo xenograft models.[\[2\]](#)[\[3\]](#)
- **Immunotherapy:** Preclinical studies show that intermittent dosing of Ceralasertib can remodel the tumor immune microenvironment.[\[16\]](#) It causes an up-regulation of the type I interferon (IFN-I) pathway, which is a major mediator of its antitumor activity in combination with anti-PD-L1 antibodies.[\[4\]](#)[\[16\]](#) This combination improves T-cell function and enhances antigen-specific T-cell responses.[\[16\]](#)



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Caption: Rationale for combining Ceralasertib with other cancer therapies.

Preclinical Safety and Toxicology

Early preclinical safety studies identified target-related bone marrow suppression (neutropenia) and gastrointestinal tract impact at high doses.[3] A comparative in vivo toxicology study of different ATR inhibitors found that single-dose Ceralasertib was associated with cardiotoxicity, possibly due to high unbound plasma drug concentrations, an effect not observed with other ATR inhibitors tested.[17] However, in vivo studies also suggest a favorable therapeutic index, as the induction of the DNA damage marker γ H2AX was persistent in tumor tissue but only transient in normal tissues like bone marrow and gut.[3]

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